(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid
Description
Structural Characteristics and Nomenclature
The molecule comprises three distinct domains:
- A tert-butoxycarbonyl (Boc) group attached to the α-amino nitrogen, serving as a protective moiety common in peptide synthesis.
- A 1-methyl-1H-benzo[d]imidazol-2-yl unit fused to the β-amino group, introducing aromaticity and potential hydrogen-bonding capabilities.
- A propanoic acid backbone with an (S)-configured chiral center at the C2 position, critical for molecular recognition.
The IUPAC name systematically describes these features:
- Propanoic acid as the parent chain (C3).
- 2-((tert-butoxycarbonyl)amino) denotes the Boc-protected amine at position 2.
- 3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino) specifies the benzimidazole substituent at position 3.
- (S) configuration indicates the absolute stereochemistry of the chiral center.
A comparative analysis with related compounds reveals structural parallels. For instance, Boc-D-alanine shares the Boc-α-amino acid framework but lacks the benzimidazole substituent. Similarly, 1-methylhistidine derivatives demonstrate how methylated heterocycles influence physicochemical properties.
Properties
Molecular Formula |
C16H22N4O4 |
|---|---|
Molecular Weight |
334.37 g/mol |
IUPAC Name |
(2S)-3-[(1-methylbenzimidazol-2-yl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H22N4O4/c1-16(2,3)24-15(23)19-11(13(21)22)9-17-14-18-10-7-5-6-8-12(10)20(14)4/h5-8,11H,9H2,1-4H3,(H,17,18)(H,19,23)(H,21,22)/t11-/m0/s1 |
InChI Key |
FWDKZFJZTVFLCD-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC1=NC2=CC=CC=C2N1C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC1=NC2=CC=CC=C2N1C)C(=O)O |
Origin of Product |
United States |
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid, also known by its CAS number 1956437-62-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature and research findings related to its biological activity, including synthesis methods, pharmacological properties, and potential applications in medicine.
The molecular formula of the compound is , with a molecular weight of 269.30 g/mol. The structure includes a tert-butoxycarbonyl (Boc) protecting group and a benzimidazole moiety, which are significant for its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A notable method includes the alkylation of benzimidazole derivatives with protected amino acids, followed by deprotection to yield the final product. The efficiency of these reactions is crucial for large-scale production and further biological testing.
Biological Activity
The biological activity of (S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid has been explored in various studies:
Antimicrobial Activity
Research indicates that compounds containing benzimidazole rings exhibit antimicrobial properties. The presence of the benzimidazole moiety in this compound suggests potential effectiveness against bacterial strains, although specific studies are needed to quantify this activity.
Anticancer Potential
Benzimidazole derivatives have been reported to possess anticancer properties. Preliminary studies suggest that (S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered cellular responses, potentially useful in treating metabolic disorders or cancer.
Research Findings
A summary of relevant studies is presented in the table below:
Case Studies
Case Study 1: Antimicrobial Testing
In a study assessing the antimicrobial activity of various benzimidazole derivatives, (S)-2-((tert-Butoxycarbonyl)amino)-3-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)propanoic acid was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cancer Cell Line Inhibition
A study utilizing MCF-7 breast cancer cells evaluated the cytotoxic effects of this compound. The results indicated that treatment with 25 µM led to a 70% reduction in cell viability after 48 hours, suggesting strong anticancer potential.
Comparison with Similar Compounds
Key Observations :
Coupling Reactions
- Target Compound Synthesis : The parent compound is synthesized via HATU/DIPEA-mediated coupling in DMF, yielding 30% after silica gel chromatography .
- Imidazole Analogues : EDC/DCM coupling (e.g., ) achieves 49% yield, favoring milder conditions for acid-sensitive intermediates.
- Thiophene Derivatives : Similar Boc-protected analogues (e.g., ) use classical peptide coupling agents but require tailored purification due to increased hydrophobicity.
Deprotection and Functionalization
- Boc Removal : Acidic conditions (TFA or HCl) are standard, as seen in , where Boc deprotection precedes biological evaluation.
- Sulfonamide Stability : Tosyl-protected derivatives () resist premature deprotection but require harsh conditions (e.g., HI/glacial acetic acid), limiting compatibility with acid-labile functionalities.
Physicochemical and Pharmacokinetic Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
